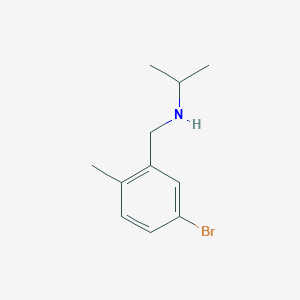
(5-Bromo-2-methylbenzyl)-isopropylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(5-Bromo-2-methylbenzyl)-isopropylamine” is C11H16BrN. This indicates that the molecule is composed of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The molecular weight of “(5-Bromo-2-methylbenzyl)-isopropylamine” is 242.16 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Molecular and Functional Imaging Studies
Studies have highlighted the significance of hallucinogens, including derivatives like (5-Bromo-2-methylbenzyl)-isopropylamine, in molecular and functional imaging. These compounds, due to their interaction with serotonin receptors, are pivotal in understanding brain function and structure. Advanced imaging techniques like PET and SPECT have been used to study the distribution and binding of these compounds in the brain, offering insights into their effects on cerebral perfusion and metabolism. The study emphasizes the need for further research in this area to fully comprehend the interaction sites and cerebrometabolic effects of these hallucinogens (Cumming et al., 2021).
Toxicology and Pharmacology
The toxicological and pharmacological properties of N-benzylphenethylamine derivatives, including (5-Bromo-2-methylbenzyl)-isopropylamine, have been extensively studied. These compounds are known for inducing profound changes in perception and cognition, primarily mediated by their interaction with the 5-HT2A receptor. The potent hallucinogenic effects, along with cases of toxicity and fatalities, highlight the importance of understanding the structure-activity relationships and metabolism of these compounds for public health and safety (Halberstadt, 2017).
Flame Retardants and Environmental Concerns
Derivatives of (5-Bromo-2-methylbenzyl)-isopropylamine have also been noted in the context of novel brominated flame retardants (NBFRs). The increasing application of NBFRs raises concerns regarding their environmental fate, toxicity, and occurrence in various matrices such as indoor air, dust, consumer goods, and food. The review highlights the need for more research on these compounds to address the large knowledge gaps and potential health risks associated with their widespread use (Zuiderveen et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLIGEBJLFPNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-methylphenyl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



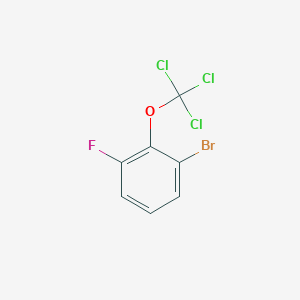
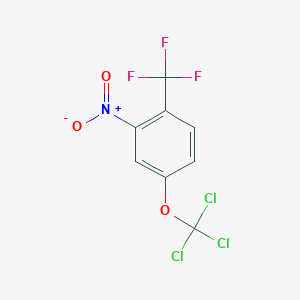

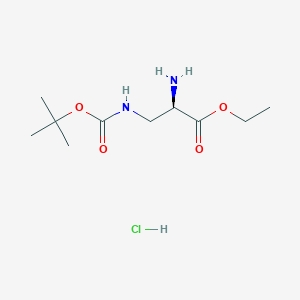
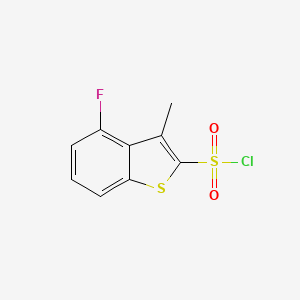
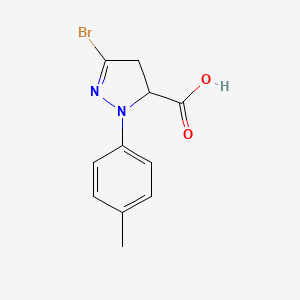
![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
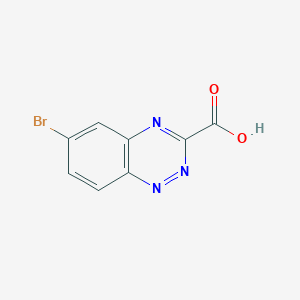
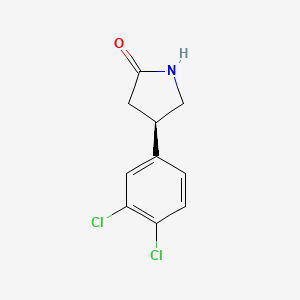
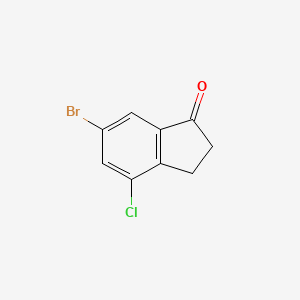
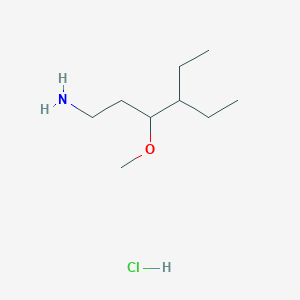


![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)